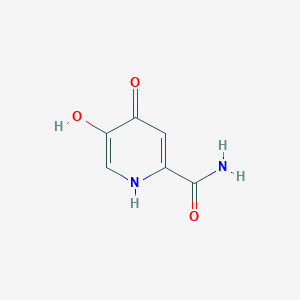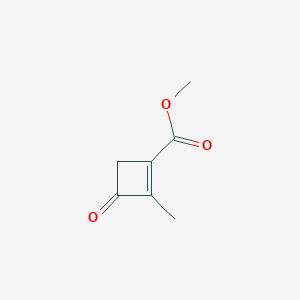
2-Vinyl-4-hydroxymethyldeuteroporphyrin
Descripción general
Descripción
2-Vinyl-4-hydroxymethyldeuteroporphyrin is a porphyrin derivative with the molecular formula C33H34N4O5. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play a crucial role in biological processes such as oxygen transport and photosynthesis . This particular compound is characterized by the presence of a vinyl group and a hydroxymethyl group attached to the porphyrin ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Vinyl-4-hydroxymethyldeuteroporphyrin typically involves the modification of deuteroporphyrin IXThis can be achieved through a series of organic reactions, including alkylation and hydroxylation under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar methods as described above but optimized for higher yields and purity. The process often includes purification steps such as chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Vinyl-4-hydroxymethyldeuteroporphyrin undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Various alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2-Vinyl-4-hydroxymethyldeuteroporphyrin has several scientific research applications:
Chemistry: Used as a model compound to study the properties and reactions of porphyrins.
Biology: Investigated for its role in heme biosynthesis and its potential effects on cellular processes.
Medicine: Explored for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Industry: Utilized in the development of sensors and catalysts due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Vinyl-4-hydroxymethyldeuteroporphyrin involves its interaction with molecular targets such as enzymes involved in heme biosynthesis. The compound can modulate the activity of these enzymes, affecting the overall pathway and leading to changes in cellular metabolism. Additionally, its ability to generate reactive oxygen species upon light activation makes it a potential candidate for photodynamic therapy .
Comparación Con Compuestos Similares
Similar Compounds
Protoporphyrin IX: Another porphyrin derivative with similar structural features but lacking the vinyl and hydroxymethyl groups.
Uroporphyrin: Contains carboxyl groups instead of vinyl and hydroxymethyl groups.
Coproporphyrin: Similar to uroporphyrin but with fewer carboxyl groups.
Uniqueness
2-Vinyl-4-hydroxymethyldeuteroporphyrin is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the vinyl group allows for unique oxidation and reduction reactions, while the hydroxymethyl group provides additional sites for chemical modification .
Propiedades
IUPAC Name |
3-[18-(2-carboxyethyl)-7-ethenyl-12-(hydroxymethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N4O5/c1-6-20-16(2)26-13-31-23(15-38)19(5)25(37-31)11-24-17(3)21(7-9-32(39)40)29(35-24)14-30-22(8-10-33(41)42)18(4)27(36-30)12-28(20)34-26/h6,11-14,34,36,38H,1,7-10,15H2,2-5H3,(H,39,40)(H,41,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUWHRCZJQHFNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4C)CO)C(=C3CCC(=O)O)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701123010 | |
| Record name | 7-Ethenyl-12-(hydroxymethyl)-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701123010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119431-30-0 | |
| Record name | 2-Vinyl-4-hydroxymethyldeuteroporphyrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119431300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Ethenyl-12-(hydroxymethyl)-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701123010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)sulfamoyl]benzamide](/img/structure/B54162.png)



